
Dimethyl ethylphosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ethylphosphonite (DMPEP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research as a reagent for the synthesis of various phosphorus-containing compounds. DMPEP is a colorless, odorless, and highly flammable liquid that is soluble in polar solvents such as water, ethanol, and acetone.
Applications De Recherche Scientifique
Dimethyl ethylphosphonite is widely used in scientific research as a reagent for the synthesis of various phosphorus-containing compounds such as phosphonic acids, phosphonates, and phosphonamidates. These compounds have various applications in the fields of medicine, agriculture, and materials science. For example, phosphonates are used as antiviral and anticancer agents, while phosphonamidates are used as antimalarial and antitumor agents.
Mécanisme D'action
Dimethyl ethylphosphonite acts as a phosphorus donor in various chemical reactions. It can undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides. The mechanism of these reactions involves the attack of the nucleophile on the phosphorus atom of this compound, leading to the formation of a phosphorus-carbon or phosphorus-sulfur bond.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, leading to an overstimulation of the nervous system. This compound has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl ethylphosphonite has several advantages for lab experiments. It is a relatively cheap and easy-to-obtain reagent that can be used for the synthesis of various phosphorus-containing compounds. This compound is also stable under normal laboratory conditions and can be stored for an extended period. However, this compound is highly flammable and should be handled with care. It is also toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling this compound.
Orientations Futures
There are several future directions for the use of Dimethyl ethylphosphonite in scientific research. One direction is the synthesis of new phosphorus-containing compounds with potential applications in medicine, agriculture, and materials science. Another direction is the development of new synthetic routes for the synthesis of this compound and related compounds. Additionally, the biochemical and physiological effects of this compound need to be further investigated to understand its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a versatile reagent that has various applications in scientific research. It is widely used for the synthesis of various phosphorus-containing compounds and has potential applications in medicine, agriculture, and materials science. This compound has several advantages for lab experiments but also has limitations due to its toxicity and flammability. Future research should focus on the synthesis of new compounds and the development of new synthetic routes for this compound.
Méthodes De Synthèse
Dimethyl ethylphosphonite can be synthesized by the reaction of diethyl phosphite with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the methyl group of methyl iodide attacks the phosphorus atom of diethyl phosphite, leading to the formation of this compound and potassium iodide as a byproduct. The reaction can be carried out in various solvents such as acetone, ethanol, and tetrahydrofuran.
Propriétés
Numéro CAS |
15715-42-1 |
|---|---|
Formule moléculaire |
C4H11O2P |
Poids moléculaire |
122.1 g/mol |
Nom IUPAC |
ethyl(dimethoxy)phosphane |
InChI |
InChI=1S/C4H11O2P/c1-4-7(5-2)6-3/h4H2,1-3H3 |
Clé InChI |
QQDAHIFJAGPFAF-UHFFFAOYSA-N |
SMILES |
CCP(OC)OC |
SMILES canonique |
CCP(OC)OC |
Synonymes |
ethyl-dimethoxy-phosphane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
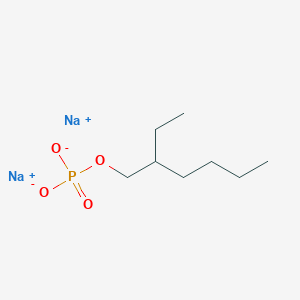
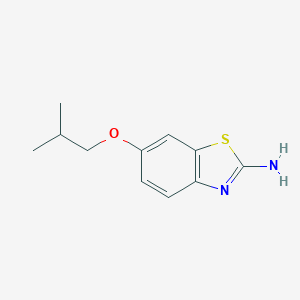
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
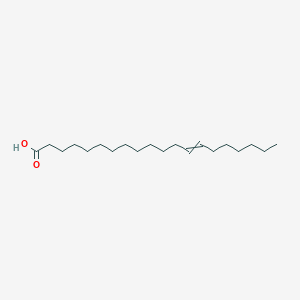
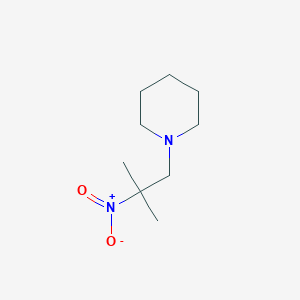



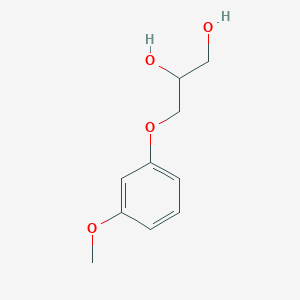
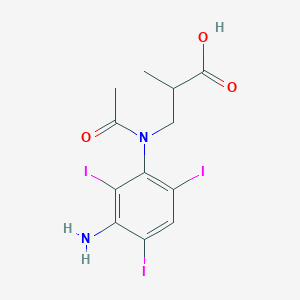

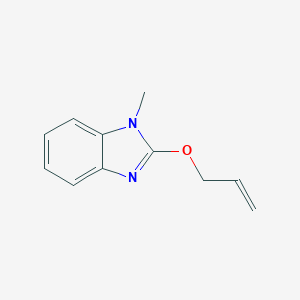
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)